N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide
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Description
N-{4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide is a useful research compound. Its molecular formula is C16H17BrN4OS2 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.00272 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing thiazole moieties, which are a prominent structural feature of this compound, have been found to exhibit a broad range of biological activities . These activities include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to a wide range of biological activities . The interaction with the targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific biological activity exhibited by the compound.
Result of Action
The diverse biological activities of thiazole derivatives suggest that they can have various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are crucial for cellular signaling and metabolism . The interaction between N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide and these enzymes involves binding to the active site, leading to inhibition of enzyme activity. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their function and affecting downstream cellular processes .
Cellular Effects
N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Furthermore, N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For example, N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide can inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide can result in sustained effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . This compound can affect metabolic flux by inhibiting key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide can alter metabolite levels, leading to changes in cellular energy production and redox balance. Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide within different cellular compartments, influencing its accumulation and activity. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production. Understanding the subcellular localization of N-{4-[(2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide is essential for elucidating its mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-[4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]phenyl]acetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2.BrH/c1-9-15(23-11(3)17-9)14-8-22-16(20-14)19-13-6-4-12(5-7-13)18-10(2)21;/h4-8H,1-3H3,(H,18,21)(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXILHJTAVCGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC=C(C=C3)NC(=O)C.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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